molecular formula C13H13N3O3 B11084833 ethyl (5-formyl-4-phenyl-1H-1,2,3-triazol-1-yl)acetate

ethyl (5-formyl-4-phenyl-1H-1,2,3-triazol-1-yl)acetate

Cat. No.: B11084833
M. Wt: 259.26 g/mol
InChI Key: GGMDKGBOHNIDCP-UHFFFAOYSA-N
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Description

ETHYL 2-(5-FORMYL-4-PHENYL-1H-1,2,3-TRIAZOL-1-YL)ACETATE: is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a formyl group and a phenyl group attached to the triazole ring, along with an ethyl acetate moiety. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2-(5-FORMYL-4-PHENYL-1H-1,2,3-TRIAZOL-1-YL)ACETATE typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) to form the 1,2,3-triazole ring.

    Introduction of the Formyl Group: The formyl group can be introduced through a Vilsmeier-Haack reaction, where the triazole derivative is treated with a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).

    Esterification: The final step involves the esterification of the triazole derivative with ethyl acetate under acidic conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The formyl group in the compound can undergo oxidation to form a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nitrating mixture (HNO3 and H2SO4) for nitration; halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.

Major Products:

    Oxidation: Carboxylic acid derivative.

    Reduction: Alcohol derivative.

    Substitution: Nitro or halogenated derivatives of the phenyl group.

Scientific Research Applications

Chemistry:

    Catalysis: Triazole derivatives are used as ligands in coordination chemistry and catalysis.

    Material Science: They are used in the synthesis of polymers and advanced materials.

Biology and Medicine:

    Antimicrobial Agents: Triazole derivatives exhibit antimicrobial properties and are used in the development of antifungal and antibacterial drugs.

    Anticancer Agents: Some triazole derivatives have shown potential as anticancer agents due to their ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

Industry:

    Agriculture: Triazole derivatives are used as fungicides and herbicides in agricultural applications.

    Pharmaceuticals: They are used in the synthesis of various pharmaceutical compounds due to their versatile biological activities.

Mechanism of Action

The mechanism of action of ETHYL 2-(5-FORMYL-4-PHENYL-1H-1,2,3-TRIAZOL-1-YL)ACETATE involves its interaction with specific molecular targets and pathways. The triazole ring can bind to metal ions and enzymes, inhibiting their activity. The formyl group can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of enzyme function. The phenyl group can interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity of the compound.

Comparison with Similar Compounds

    1,2,3-Triazole: The parent compound of the triazole family, known for its stability and biological activity.

    4-Phenyl-1,2,3-Triazole: Similar to the target compound but lacks the formyl and ethyl acetate groups.

    5-Formyl-1,2,3-Triazole: Contains the formyl group but lacks the phenyl and ethyl acetate groups.

Uniqueness: ETHYL 2-(5-FORMYL-4-PHENYL-1H-1,2,3-TRIAZOL-1-YL)ACETATE is unique due to the combination of the formyl, phenyl, and ethyl acetate groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C13H13N3O3

Molecular Weight

259.26 g/mol

IUPAC Name

ethyl 2-(5-formyl-4-phenyltriazol-1-yl)acetate

InChI

InChI=1S/C13H13N3O3/c1-2-19-12(18)8-16-11(9-17)13(14-15-16)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3

InChI Key

GGMDKGBOHNIDCP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(=C(N=N1)C2=CC=CC=C2)C=O

Origin of Product

United States

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